molecular formula C13H17N3O2S B2704884 N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1219842-30-4

N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2704884
CAS No.: 1219842-30-4
M. Wt: 279.36
InChI Key: OTRQADVGQRXLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(furan-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound that contains several functional groups including a furan ring, a thiadiazole ring, and an amide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiadiazole is a type of organosulfur compound with a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom. The amide group consists of a carbonyl group (C=O) and a nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, each introducing a new functional group . For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol can give a furan-2-carboxamide derivative . The carbothioamide can then be oxidized with potassium ferricyanide in alkaline medium to form a thiadiazole ring .


Molecular Structure Analysis

The molecular structure of such a compound would be determined by the arrangement of these functional groups. Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR are often used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the furan ring can undergo electrophilic substitution reactions . The amide group can participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

The future research on this compound could involve exploring its potential applications, optimizing its synthesis, and studying its properties in more detail. It could also involve designing and synthesizing analogs with improved properties .

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-3-5-11-12(19-16-15-11)13(17)14-9(2)8-10-6-4-7-18-10/h4,6-7,9H,3,5,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRQADVGQRXLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC(C)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.